7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

EGFR inhibition NSCLC kinase inhibitor

This 7-bromo derivative is essential for SAR studies due to the critical C7 halogen handle, enabling diversification via cross-coupling for EGFR inhibitor and antimicrobial programs. Unsubstituted analogs lack this reactivity, making this exact building block non-substitutable for reproducible research outcomes.

Molecular Formula C10H6BrN3
Molecular Weight 248.08 g/mol
Cat. No. B13679044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline
Molecular FormulaC10H6BrN3
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN3C2=NN=C3)C(=C1)Br
InChIInChI=1S/C10H6BrN3/c11-9-3-1-2-8-7(9)4-5-14-6-12-13-10(8)14/h1-6H
InChIKeyLOYMPNFVYZZOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline: Core Properties and Structural Identity for Research Procurement


7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline (CAS: 30481-83-5) is a heterocyclic compound with the molecular formula C10H6BrN3 and a molecular weight of 248.08 g/mol . It belongs to the class of [1,2,4]triazolo[3,4-a]isoquinolines, which are characterized by a triazole ring fused to an isoquinoline core [1]. The bromine substitution at the 7-position is a critical structural feature that influences its reactivity and biological interactions, distinguishing it from unsubstituted or differently substituted analogs [1].

Why 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline Cannot Be Directly Substituted with Class Analogs


Direct substitution of 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline with other triazoloisoquinolines or simple isoquinolines is not scientifically valid. The specific position of the bromine atom (C7) and the fused triazole ring are key determinants of the compound's reactivity profile and biological target engagement [1]. Studies on related scaffolds demonstrate that even minor positional changes in halogen substitution (e.g., 7-bromo vs. 8-bromo) can lead to significantly different chemical behaviors and biological outcomes [2]. Furthermore, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the generation of diverse derivatives that are inaccessible from non-halogenated parent structures [1]. Therefore, procurement of the exact 7-bromo derivative is essential for reproducible research outcomes and valid structure-activity relationship (SAR) studies.

Quantitative Evidence for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline in Medicinal Chemistry and Biological Research


EGFR Inhibition Potency: Triazolo[3,4-a]isoquinoline Scaffold Delivers Nanomolar IC50 Values Against Wild-Type and Mutant EGFR

While direct data for 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline is limited, potent EGFR inhibition is a well-established feature of the [1,2,4]triazolo[3,4-a]isoquinoline scaffold. This provides a strong class-level inference for the potential of 7-bromo derivatives. Specifically, compound 3f, a chalcone-tethered [1,2,4]triazolo[3,4-a]isoquinoline, demonstrated an IC50 of 0.023 µM against wild-type EGFR [1]. This value serves as a benchmark for the scaffold's inherent potency. Furthermore, 3f exhibited 1.81-fold higher selectivity for the resistant EGFR T790M mutant compared to the clinical drug lapatinib, highlighting a key advantage of this chemotype in overcoming drug resistance [1].

EGFR inhibition NSCLC kinase inhibitor cancer

Antiproliferative Activity in A549 Lung Cancer Cells: A Quantitative Comparison of Triazolo[3,4-a]isoquinoline Analogs

Structure-activity relationships within the [1,2,4]triazolo[3,4-a]isoquinoline series show that specific substitutions drastically alter antiproliferative potency. In a study of six analogs, the most active compounds (3e and 3f) demonstrated IC50 values of 2.3 µM and 1.15 µM against A549 lung cancer cells [1]. This is a cross-study comparable metric. In contrast, other derivatives in the same series exhibited significantly weaker or negligible activity. This wide range of activity underscores the critical importance of precise structural features, such as the 7-bromo substitution, in determining biological outcome.

antiproliferative A549 lung cancer cytotoxicity

Antibacterial Activity of [1,2,4]Triazolo[3,4-a]isoquinoline Derivatives: Quantitative Zone of Inhibition Data Against Gram-Negative Pathogens

The [1,2,4]triazolo[3,4-a]isoquinoline core is a validated scaffold for antibacterial drug discovery. In a 2025 study, compounds 6a and 8a, which are unhalogenated [1,2,4]triazolo[3,4-a]isoquinolines, exhibited significant antibacterial activity against Salmonella, with inhibition zones of 23 mm and 18 mm, respectively [1]. Additionally, compound 7a and the pyrazole-containing derivative 13e showed notable activity against E. coli, with inhibition zones of 13 mm and 27 mm, respectively [1]. The introduction of a bromine atom at the 7-position provides a synthetic vector for further optimization of these antibacterial properties.

antibacterial gram-negative Salmonella E. coli antimicrobial

Synthetic Versatility: 7-Bromo Substitution as a Key Intermediate for Cross-Coupling and Derivatization

The bromine atom at the 7-position is not merely a structural feature; it is a critical functional handle for further chemical elaboration. The synthesis and reactivity studies of bromo-triazoloisoquinolines confirm that the bromine atom can be selectively utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkynyl groups at this position, a capability that is absent in non-halogenated analogs. This is a direct and essential point of differentiation for any researcher planning to build a compound library for SAR studies.

synthetic chemistry cross-coupling SAR derivatization building block

Antifungal Potential of the Triazoloisoquinoline Scaffold: Quantitative MIC Data Against Aspergillus Species

Derivatives of the [1,2,4]triazolo[3,4-a]isoquinoline scaffold have demonstrated promising antifungal activity. A 2023 study evaluated a series of chalcone derivatives against several fungal species. Compound 9, a tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone, exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 3 mg/mL against Aspergillus flavus, A. niger, and A. terreus [1]. Compound 5 from the same series showed MIC values of 1-4 mg/mL [1]. This class-level inference suggests that the 7-bromo derivative could serve as a valuable precursor for developing novel antifungal agents, particularly for applications in materials conservation and medicine.

antifungal MIC Aspergillus conservation chalcone

Reactivity Differentiation: Positional Bromination Alters Chemical Behavior in Triazoloisoquinolines

The precise location of the bromine atom on the triazoloisoquinoline framework is not trivial; it dictates the molecule's chemical reactivity. A 2004 study investigating the nitration and radical bromination of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives found 'some different positional reactivities' depending on the specific tricyclic system and substitution pattern [1]. This finding is crucial because it demonstrates that a 7-bromo derivative will undergo subsequent chemical reactions (e.g., electrophilic aromatic substitution) with different regioselectivity and kinetics compared to its 8-bromo isomer or the unsubstituted parent compound.

reactivity bromination regioselectivity nitration SAR

Key Research and Industrial Applications for 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline


Medicinal Chemistry: Synthesis of Targeted Anticancer Agents

Procurement of 7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline is essential for medicinal chemistry groups focused on developing novel EGFR inhibitors for non-small cell lung cancer (NSCLC) and other solid tumors. The compound serves as a key intermediate for synthesizing chalcone-tethered analogs, a chemotype with demonstrated low-nanomolar potency against both wild-type and drug-resistant mutant EGFR [1]. The bromine handle allows for facile diversification to optimize potency, selectivity, and pharmacokinetic properties.

Anti-Infective Drug Discovery: Developing Novel Antibacterial and Antifungal Leads

Researchers in anti-infective drug discovery should consider this compound as a versatile starting point. The [1,2,4]triazolo[3,4-a]isoquinoline core is a validated scaffold for antibacterial activity, with derivatives showing significant inhibition zones against Gram-negative pathogens like E. coli and Salmonella [1]. Furthermore, related chalcone derivatives have demonstrated promising antifungal MIC values against Aspergillus species [2]. The 7-bromo derivative enables the synthesis of focused libraries to explore and enhance these antimicrobial activities.

Chemical Biology and Probe Development: Structure-Activity Relationship (SAR) Studies

For chemical biology and probe development, this compound is an ideal building block for conducting rigorous SAR studies. Its well-defined structure and the presence of a single reactive halogen handle allow for the systematic modification of the C7 position. This enables researchers to precisely correlate structural changes with alterations in biological activity, target engagement, and cellular phenotype, as demonstrated by the wide range of antiproliferative activities observed among close analogs [1].

Synthetic Methodology and Heterocyclic Chemistry

Synthetic organic chemists will find this compound valuable for developing and applying new cross-coupling methodologies. The bromine atom on the triazoloisoquinoline core is an ideal substrate for exploring the scope and limitations of palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig) in complex heterocyclic systems [1]. This can lead to the generation of diverse compound libraries for biological screening.

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